Cas no 1341031-71-7 (2-(4-bromophenyl)pyrimidin-4-amine)

2-(4-bromophenyl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 2-(4-bromophenyl)pyrimidin-4-amine
- 4-Pyrimidinamine, 2-(4-bromophenyl)-
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- インチ: 1S/C10H8BrN3/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)
- InChIKey: GORADMMQKCLBCR-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(Br)C=C2)=NC=CC(N)=N1
2-(4-bromophenyl)pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-192035-0.1g |
2-(4-bromophenyl)pyrimidin-4-amine |
1341031-71-7 | 95.0% | 0.1g |
$221.0 | 2025-02-20 | |
Enamine | EN300-192035-0.5g |
2-(4-bromophenyl)pyrimidin-4-amine |
1341031-71-7 | 95.0% | 0.5g |
$501.0 | 2025-02-20 | |
Enamine | EN300-192035-5.0g |
2-(4-bromophenyl)pyrimidin-4-amine |
1341031-71-7 | 95.0% | 5.0g |
$1862.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22454-1G |
2-(4-bromophenyl)pyrimidin-4-amine |
1341031-71-7 | 95% | 1g |
¥ 2,712.00 | 2023-04-06 | |
Enamine | EN300-192035-0.05g |
2-(4-bromophenyl)pyrimidin-4-amine |
1341031-71-7 | 95.0% | 0.05g |
$149.0 | 2025-02-20 | |
Chemenu | CM449698-1g |
2-(4-bromophenyl)pyrimidin-4-amine |
1341031-71-7 | 95%+ | 1g |
$696 | 2023-03-27 | |
Chemenu | CM449698-500mg |
2-(4-bromophenyl)pyrimidin-4-amine |
1341031-71-7 | 95%+ | 500mg |
$529 | 2023-03-27 | |
1PlusChem | 1P01BH6M-10g |
2-(4-bromophenyl)pyrimidin-4-amine |
1341031-71-7 | 95% | 10g |
$3476.00 | 2023-12-22 | |
1PlusChem | 1P01BH6M-2.5g |
2-(4-bromophenyl)pyrimidin-4-amine |
1341031-71-7 | 95% | 2.5g |
$1620.00 | 2023-12-22 | |
Aaron | AR01BHEY-1g |
2-(4-Bromophenyl)pyrimidin-4-amine |
1341031-71-7 | 95% | 1g |
$908.00 | 2025-02-09 |
2-(4-bromophenyl)pyrimidin-4-amine 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
2-(4-bromophenyl)pyrimidin-4-amineに関する追加情報
Introduction to 2-(4-bromophenyl)pyrimidin-4-amine (CAS No. 1341031-71-7)
2-(4-bromophenyl)pyrimidin-4-amine, with the CAS number 1341031-71-7, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrimidine ring and a bromophenyl substituent. These features contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-(4-bromophenyl)pyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic compound containing four carbon atoms and two nitrogen atoms. The bromophenyl substituent, attached to the 2-position of the pyrimidine ring, introduces a halogen atom that can significantly influence the compound's reactivity and biological properties. The presence of the amine group at the 4-position further enhances its potential for forming hydrogen bonds, which is crucial for interactions with biological targets.
In recent years, 2-(4-bromophenyl)pyrimidin-4-amine has gained considerable attention due to its potential as a lead compound in the development of novel therapeutic agents. Research has shown that this compound exhibits promising activity against various targets, including kinases, receptors, and enzymes involved in disease pathways. For instance, studies have demonstrated that 2-(4-bromophenyl)pyrimidin-4-amine can inhibit specific kinases, such as BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell signaling and is implicated in several autoimmune and inflammatory diseases.
Beyond its kinase inhibition properties, 2-(4-bromophenyl)pyrimidin-4-amine has also been explored for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Additionally, it has been reported to exhibit synergistic effects when combined with other anticancer drugs, making it a promising candidate for combination therapy approaches.
The pharmacokinetic properties of 2-(4-bromophenyl)pyrimidin-4-amine have also been investigated to assess its suitability for therapeutic applications. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and can penetrate biological membranes effectively, allowing it to reach target tissues in sufficient concentrations. Furthermore, its stability under physiological conditions ensures that it remains active over an extended period.
In terms of safety and toxicity, preliminary studies have indicated that 2-(4-bromophenyl)pyrimidin-4-amine has a favorable safety profile at therapeutic doses. However, further extensive toxicological evaluations are necessary to fully understand its long-term effects and potential side effects. These assessments are crucial for ensuring the safe and effective use of this compound in clinical settings.
The synthetic routes for producing 2-(4-bromophenyl)pyrimidin-4-amine have been well-documented in the literature. One common approach involves the reaction of 2-chloro-5-bromoaniline with formamide to form the corresponding amidine intermediate, followed by cyclization under appropriate conditions to yield the final product. This synthetic method is scalable and can be adapted for large-scale production, making it suitable for industrial applications.
In conclusion, 2-(4-bromophenyl)pyrimidin-4-amine (CAS No. 1341031-71-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its full range of applications and optimize its properties for clinical use.
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